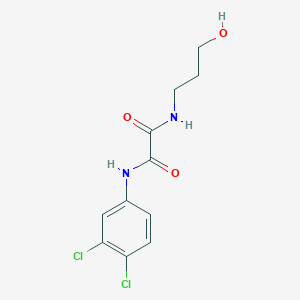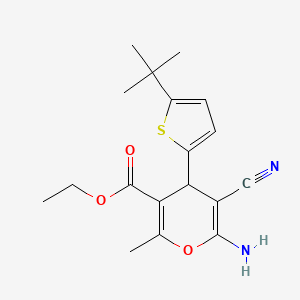![molecular formula C25H31N3O2 B11112902 1-{2-(2-Hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1,5,9-triazaspiro[5.5]undec-1-en-9-yl}ethanone](/img/structure/B11112902.png)
1-{2-(2-Hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1,5,9-triazaspiro[5.5]undec-1-en-9-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a triazaspiro undecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the triazaspiro undecane core. This core is then functionalized with the appropriate substituents through a series of reactions, including nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-HYDROXYPROPAN-2-YL)ACETOPHENONE: Shares a similar hydroxyl and isopropyl substitution pattern.
2-HYDROXY-4-(2-HYDROXYETHOXY)-2-METHYLPROPIOPHENONE: Contains similar functional groups and is used in similar applications.
Uniqueness
1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE is unique due to its triazaspiro undecane core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C25H31N3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(2-hydroxyphenyl)-2-(4-propan-2-ylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone |
InChI |
InChI=1S/C25H31N3O2/c1-17(2)19-8-10-20(11-9-19)22-16-23(21-6-4-5-7-24(21)30)27-25(26-22)12-14-28(15-13-25)18(3)29/h4-11,17,22,26,30H,12-16H2,1-3H3 |
InChI Key |
AKQAXRWQNODFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NC3(N2)CCN(CC3)C(=O)C)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11112825.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)
![2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11112835.png)

![1-(9H-carbazol-9-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11112845.png)
![2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11112852.png)
![1,1'-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea]](/img/structure/B11112856.png)

![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate](/img/structure/B11112870.png)


![3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium](/img/structure/B11112879.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide](/img/structure/B11112884.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B11112888.png)
